Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside
CAS No.: 138147-42-9
Cat. No.: VC21207203
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138147-42-9 |
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Molecular Formula | C11H20O5 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
Standard InChI Key | LVXNBYHAAHVEJL-HLTSFMKQSA-N |
Isomeric SMILES | CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@H](O1)OC)O |
SMILES | CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Canonical SMILES | CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Introduction
Structural Characterization and Nomenclature
Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside belongs to the broader class of modified carbohydrates known as deoxy pentofuranosides. These compounds are characterized by a five-membered ring structure containing four carbon atoms and one oxygen atom (the furanose form), with the absence of a hydroxyl group at a specific position—in this case, the C2 position.
The name of this compound can be broken down into several components that describe its structural features. "Methyl" refers to the methoxy group (−OCH₃) at the anomeric position (C1). "2-Deoxy" indicates the absence of a hydroxyl group at the C2 position, a modification that significantly alters the compound's chemical behavior compared to fully hydroxylated sugars. "5-O-pivaloyl" denotes the presence of a pivaloyl group (2,2-dimethylpropanoyl, a bulky protecting group) attached to the hydroxyl at the C5 position. "Alpha" specifies the stereochemistry at the anomeric center, indicating that the methoxy group is positioned on the same side as the ring oxygen when drawn in the standard Fischer projection. "D-threo" indicates both the absolute configuration of the sugar (D) and the specific arrangement of hydroxyl groups (threo) along the carbon backbone.
The threo configuration specifically refers to the relative stereochemistry of the hydroxyl groups on the sugar ring, distinguishing it from other stereoisomers like erythro-pentofuranosides mentioned in the literature . This stereochemical arrangement significantly influences the compound's three-dimensional structure and consequently its reactivity and biological properties.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside is influenced by several structural features:
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The absence of a hydroxyl group at C2 (deoxy) significantly alters the reactivity profile compared to conventional sugars. Without this hydroxyl group, the compound lacks the ability to participate in certain hydrogen bonding interactions and reaction pathways typical of fully hydroxylated sugars.
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The pivaloyl protecting group at C5 provides steric hindrance and affects the compound's solubility and reactivity. This bulky group likely increases lipophilicity and may protect the primary hydroxyl from unwanted reactions during synthetic manipulations.
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The alpha-configured methoxy group at C1 establishes a specific stereochemical environment that influences the compound's behavior in glycosylation reactions and its potential biological interactions.
These structural features collectively determine the compound's utility as a building block in more complex syntheses, particularly in the preparation of oligosaccharides with defined stereochemistry.
Synthesis Methods
General Approaches to 2-Deoxy Pentofuranoside Synthesis
The synthesis of 2-deoxy pentofuranosides generally employs several established strategies, which can be adapted for the preparation of Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside:
The literature on 2-deoxyglycoside synthesis describes multiple approaches involving various glycosyl donors with different leaving groups . These methods could be modified for the target compound:
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Glycosyl fluorides can serve as effective glycosyl donors when activated under essentially neutral conditions using BF₃/Et₂O mixtures . The yields in these reactions are generally good, although stereoselectivity depends on the specific coupling partners.
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Heterogeneous acid catalysts, such as environmentally benign sulfated zirconia, have been demonstrated to activate deoxy-sugar fluorides for glycosylation . Interestingly, conducting these reactions in acetonitrile tends to favor the formation of alpha-anomers, while using diethyl ether often leads to beta-enriched products .
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The use of 2-phenylthio-2-deoxy trichloroacetimidates as glycosyl donors has also been reported, allowing for the preparation of 2-deoxyglycosides with good stereoselectivity .
Specific Synthesis Route for Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside
A potential synthetic route to the target compound might involve:
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Starting with an appropriate D-pentose (such as D-ribose or D-xylose)
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Protection of all hydroxyl groups except at C2
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Deoxygenation at the C2 position using established methods (e.g., through a radical deoxygenation of the corresponding C2 iodide)
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Selective deprotection of the C5 hydroxyl
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Introduction of the pivaloyl group at C5 using pivaloyl chloride and a suitable base
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Installation of the methyl group at the anomeric position with alpha selectivity
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Selective deprotection of the remaining hydroxyl groups
Comparison with Related Compounds
Understanding the properties and behavior of Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside is facilitated by comparison with structurally related compounds. Table 1 presents a comparative analysis of the target compound with two related derivatives documented in the literature.
Table 1: Comparison of Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside with Related Compounds
Property | Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside | Methyl 2-deoxy-L-erythro-pentofuranoside | Methyl 2-Deoxy-3,5-Di-O-p-toluoyl-D-ribofuranoside |
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Molecular Formula | C₁₁H₂₀O₅ (estimated) | C₆H₁₂O₄ | C₂₂H₂₄O₆ |
Molecular Weight | ~232 g/mol (estimated) | 148.157 g/mol | 384.42 g/mol |
Configuration | alpha-D-threo | L-erythro | D-ribo |
Protecting Groups | Pivaloyl at C5 | None | p-Toluoyl at C3 and C5 |
LogP (estimated) | Higher than -0.77 | -0.77 | Not specified |
Key Applications | Synthetic intermediate (predicted) | Basic research | Intermediate in nucleoside synthesis |
The L-erythro derivative has a reported exact mass of 148.073563, a calculated PSA (Polar Surface Area) of 58.92000, and a LogP of -0.77 . These properties would differ significantly for the target compound due to the addition of the pivaloyl group and the different stereochemistry. The Methyl 2-Deoxy-3,5-Di-O-p-toluoyl-D-ribofuranoside is considerably larger (384.42 g/mol) and contains two aromatic protecting groups , making it more lipophilic than the target compound.
Applications in Carbohydrate Chemistry
Role as a Synthetic Intermediate
Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside likely serves primarily as a specialized synthetic intermediate in carbohydrate chemistry. The selective protection pattern—with the pivaloyl group specifically at the C5 position—enables controlled reactivity at other positions of the sugar ring. This selectivity is crucial for the synthesis of complex oligosaccharides with defined stereochemistry and substitution patterns.
The pivaloyl protecting group is particularly valuable in carbohydrate synthesis due to its stability under various reaction conditions and its selective removal under specific circumstances. Unlike other common protecting groups such as acetyl or benzoyl, the pivaloyl group provides greater steric hindrance, which can influence the reactivity and stereoselectivity in subsequent transformations.
Research Challenges and Future Directions
Synthetic Methodology Development
Despite advances in carbohydrate chemistry, the synthesis of 2-deoxy sugars with defined stereochemistry remains challenging. Future research might focus on developing more efficient and stereoselective methods for synthesizing specifically protected deoxy sugars like Methyl 2-Deoxy-5-O-pivaloyl-alpha-D-threo-pentofuranoside.
The literature notes that "many other classes of dexoyglycosyl donors have been developed, often mirroring donors used in conventional glycosylation reactions" , suggesting ongoing innovation in synthetic methodologies. Improvements in these methods could facilitate more efficient access to the target compound and related derivatives.
Structure-Activity Relationship Studies
Systematic studies comparing the reactivity and properties of differently protected and configured deoxy pentofuranosides would enhance our understanding of structure-activity relationships in this compound class. The influence of the bulky pivaloyl group, compared to other protecting groups like toluoyl esters, on reaction outcomes represents an interesting research question with potential practical implications.
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